

An In-depth Technical Guide to the Solubility of ATTO 610 NHS-ester

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Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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This guide provides an in-depth overview of the solubility characteristics of **ATTO 610 NHS-ester**, a widely used fluorescent label in life sciences. The information is tailored for researchers, scientists, and professionals in drug development, focusing on practical applications and experimental protocols.

Core Properties of ATTO 610 NHS-ester

ATTO 610 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant photostability.^[1] It is a cationic dye that carries a net positive charge after coupling to a substrate and is described as moderately hydrophilic.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester is a reactive moiety that enables the covalent labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.^{[3][4]}

Solubility of ATTO 610 NHS-ester

ATTO 610 NHS-ester is soluble in polar organic solvents.^{[2][3]} Due to the reactive nature of the NHS-ester group, it is crucial to use anhydrous (dry) and amine-free solvents to prevent premature hydrolysis and degradation of the dye.^{[3][4]} Contact with water and other OH-containing solvents like ethanol should be avoided for the dye in its reactive form.^[3]

Recommended Solvents:

The most commonly recommended solvents for preparing stock solutions of **ATTO 610 NHS-ester** are:

- Dimethyl Sulfoxide (DMSO)[1][2][3]
- N,N-Dimethylformamide (DMF)[1][3]
- Acetonitrile[2][3]

It is critical to use high-purity, anhydrous grades of these solvents, as impurities can react with the NHS-ester, reducing labeling efficiency.[2][4]

Quantitative Solubility and Stock Solution Preparation

While maximum solubility limits are not typically provided, manufacturers offer recommended concentrations for preparing stock solutions for labeling reactions. These concentrations are well within the solubility range and are optimized for subsequent dilution into aqueous reaction buffers.

Solvent	Recommended Stock Concentration	Source
DMSO	1 mg in 50 - 200 μ l	[4][5]
2 mg/ml	[1]	
DMF	2 mg/ml	[1]
5 mg/ml (for oligonucleotides)	[1]	
Acetonitrile	1 mg in 50 - 200 μ l	[4]

Note: Stock solutions in anhydrous DMSO or DMF should be prepared fresh before use.[1][3] If storage is necessary, it should be at -20°C, protected from light and moisture.[1][3] Repeated freeze-thaw cycles and exposure to atmospheric moisture should be minimized.[5]

Experimental Protocols

This protocol outlines the standard procedure for labeling proteins with **ATTO 610 NHS-ester**.

- Protein Preparation:
 - Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/ml.
[\[1\]](#)
 - Ensure the buffer is free of amine-containing substances like Tris or glycine.[\[1\]](#) If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH.[\[1\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 610 NHS-ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/ml.[\[1\]](#)
- Labeling Reaction:
 - Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point is a twofold molar excess of the dye.[\[1\]](#)
 - Incubate the reaction at room temperature for 30 to 60 minutes with gentle stirring.[\[1\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex™ G-25).[\[1\]](#)

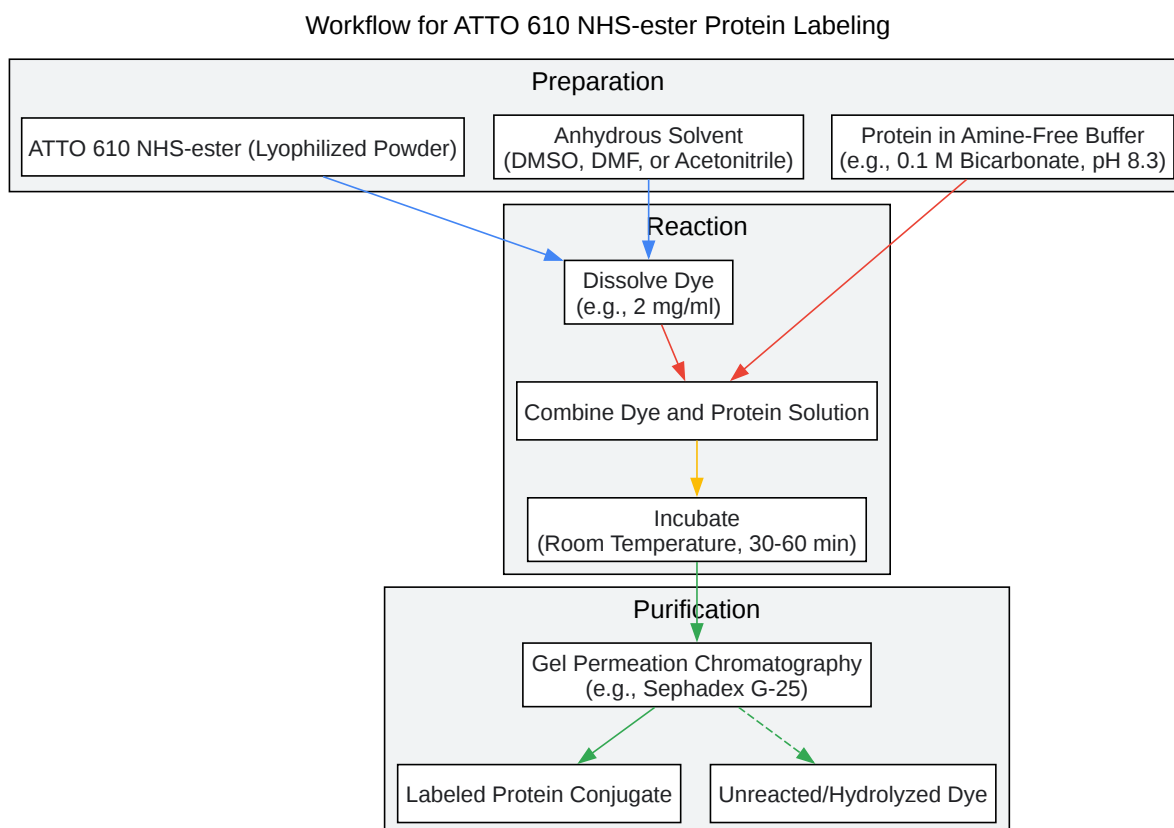
This protocol is adapted for labeling amino-modified oligonucleotides.

- Oligonucleotide Preparation:
 - Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[\[1\]](#)
- Dye Preparation:
 - Prepare a 5 mg/ml solution of **ATTO 610 NHS-ester** in anhydrous DMF.[\[1\]](#)

- Labeling Reaction:
 - Add approximately 50 μ l of the oligonucleotide solution to 30 μ l of the dye solution.[\[1\]](#)
 - Incubate at room temperature for 2 hours with shaking.[\[1\]](#)
- Purification:
 - The labeled oligonucleotide can be purified by gel filtration or reversed-phase HPLC.[\[1\]](#)

Visualizing the Workflow

The following diagram illustrates the general workflow for dissolving and using **ATTO 610 NHS-ester** for protein labeling.



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Caption: A flowchart of the protein labeling process with **ATTO 610 NHS-ester**.

There are no specific signaling pathways directly involving **ATTO 610 NHS-ester** itself, as it is a tool for fluorescently labeling biomolecules. The labeled biomolecule would then be used to study various signaling pathways.

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